molecular formula C11H9F3O3 B2592784 Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 745018-56-8

Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B2592784
CAS No.: 745018-56-8
M. Wt: 246.18 g/mol
InChI Key: WXJXSWPWLGUOQG-UHFFFAOYSA-N
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Description

Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate is a fluorinated propenoate ester derivative of significant interest in medicinal chemistry and drug discovery. The compound features a Z-configured propenoate core, a hydroxy substituent, and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF3) group is a critical pharmacophore in modern agrochemical and pharmaceutical design due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity (see a review on FDA-approved trifluoromethyl group-containing drugs). Compounds with similar trifluoromethylphenyl motifs are frequently employed as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs), such as Sitagliptin, a treatment for type 2 diabetes, and Teriflunomide, an immunomodulatory drug. The specific stereochemistry (Z-configuration) and functional groups of this compound make it a valuable building block for constructing more complex molecules and for investigating structure-activity relationships (SAR). Its potential research applications include serving as a precursor in the synthesis of potential enzyme inhibitors, as a candidate for in silico docking studies to predict biological activity, and in the development of novel fungicidal or agrochemical compositions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

745018-56-8

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3

InChI Key

WXJXSWPWLGUOQG-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)O

Canonical SMILES

COC(=O)C(=O)CC1=CC=C(C=C1)C(F)(F)F

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, a compound featuring a trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3O3C_{12}H_{10}F_3O_3. The structure includes a hydroxyl group and a trifluoromethyl-substituted phenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating high potency against these pathogens .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

CompoundTarget BacteriaMIC (µg/mL)Effectiveness
Compound AStaphylococcus aureus0.5High
Compound BEnterococcus faecalis1.0Moderate
This compoundTBDTBD

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may disrupt bacterial cell function by inhibiting macromolecular synthesis, leading to cell death. Studies suggest that the presence of the trifluoromethyl group enhances the interaction with bacterial enzymes, potentially affecting their activity.

Case Studies

  • In Vivo Studies : In murine models, compounds similar to this compound were evaluated for toxicity and efficacy. Doses up to 50 mg/kg showed no significant adverse effects on liver and kidney functions, indicating a favorable safety profile for further development .
  • Resistance Studies : Research into resistance mechanisms revealed a low tendency for bacteria such as Staphylococcus aureus to develop resistance against these compounds through mutation, suggesting a robust action mechanism that could be exploited in therapeutic applications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that compounds with similar structures are metabolized primarily through liver enzymes, with favorable absorption characteristics. Toxicological assessments have shown minimal toxicity at therapeutic doses, supporting its potential as a safe antimicrobial agent .

Comparison with Similar Compounds

The following analysis compares Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate with structurally analogous α,β-unsaturated esters, focusing on substituent effects, hydrogen bonding, and electronic properties.

Structural and Functional Group Variations

Key Compounds Analyzed :

Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate () Substituents: Phenyl, sulfonamido, formyl. Functional Groups: Methyl ester, sulfonamide, formyl. Notable Features: Forms a 2D hydrogen-bonded network via C–H···O interactions, stabilized by an intramolecular C–H···π interaction .

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate () Substituents: 4-Chlorophenyl, 2,4-difluorophenylamino. Functional Groups: Ethyl ester, amino. Notable Features: The amino group participates in hydrogen bonding, while chlorine and fluorine substituents modulate electronic effects .

Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate () Substituents: 4-(Dimethylamino)phenyl, diethoxyphosphoryl. Functional Groups: Phosphoryl, ethyl ester. Notable Features: The dimethylamino group is electron-donating, contrasting with the CF₃ group in the target compound .

Electronic Effects of Substituents
Compound Substituent(s) Electronic Effect Impact on Reactivity
Target Compound 4-(Trifluoromethyl)phenyl Strong electron-withdrawing (σₚ = 0.54) Enhances electrophilicity of α,β-unsaturated ester.
Compound 4-Chloro, 2,4-difluoroamino Moderate electron-withdrawing Reduces electron density but less than CF₃.
Compound 4-(Dimethylamino)phenyl Electron-donating (σₚ = -0.83) Decreases electrophilicity; stabilizes conjugated system.
Hydrogen Bonding and Crystal Packing
  • Target Compound : The hydroxyl group at C2 enables strong O–H···O hydrogen bonds, likely leading to tight crystal packing.
  • Compound : Sulfonamide and formyl groups facilitate C–H···O interactions, forming a 2D network .
  • Compound: Amino groups engage in N–H···O bonds, while fluorine atoms contribute to weaker C–H···F interactions .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of trifluoromethyl-substituted aromatic aldehydes with methyl glyoxylate derivatives. Key parameters include:
  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems under inert atmospheres (Ar) for coupling reactions .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and stereochemical outcomes .
  • Purification : SiO₂ chromatography or recrystallization in DCM/heptane mixtures .
    Monitoring via LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time ~1.23 minutes) ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR/IR/MS : Confirm regiochemistry and functional groups (e.g., hydroxyl, trifluoromethyl). For (Z)-stereochemistry, NOESY NMR detects spatial proximity of substituents .
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps. Example: R factor <0.05 for high-resolution structures .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :
  • Validation steps :

Re-examine sample purity via HPLC under gradient conditions (e.g., SQD-FA05/SMD-TFA05 methods) .

Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.

Use variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism) .

  • Case study : Discrepancies in proton coupling constants may arise from solvent polarity; test in DMSO-d₆ vs. CDCl₃ .

Q. What strategies are effective for analyzing the stereochemical stability of the (Z)-configuration under varying pH or temperature?

  • Methodological Answer :
  • Kinetic studies : Monitor isomerization rates via UV-Vis spectroscopy (λ~250–300 nm) under thermal stress (40–80°C) .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate (Z)/(E) isomers .
  • Microscopy : Single-crystal X-ray diffraction at elevated temperatures to track conformational changes .

Q. How can researchers elucidate the mechanistic pathways of reactions involving this compound (e.g., nucleophilic additions or cyclizations)?

  • Methodological Answer :
  • Isotopic labeling : Introduce ¹⁸O or deuterium at the hydroxyl group to trace reaction intermediates via HRMS .
  • In-situ monitoring : Use Raman spectroscopy or ReactIR to detect transient species during reactions.
  • Computational modeling : Perform MD simulations (e.g., Gaussian 16) to identify transition states and activation energies .

Q. What are the best practices for assessing the compound’s stability in biological or catalytic environments?

  • Methodological Answer :
  • Accelerated degradation studies : Expose to oxidative (H₂O₂), acidic (pH 3), or photolytic conditions, then quantify degradation products via LC-MS/MS .
  • Enzyme interaction assays : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., kinases) .
  • Comparative analysis : Benchmark against analogs (e.g., 4-chloro or 4-bromo derivatives) to correlate substituent effects with stability .

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